6-溴-3-氟吡啶甲酸甲酯

描述

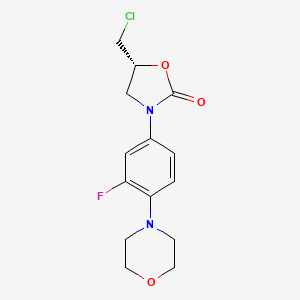

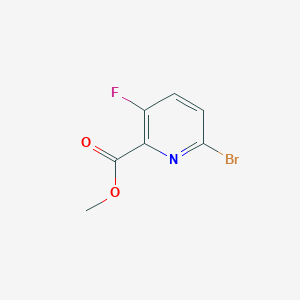

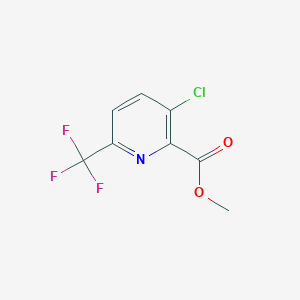

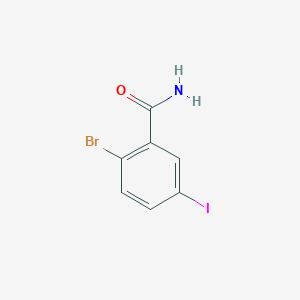

“Methyl 6-bromo-3-fluoropicolinate” is a chemical compound with the molecular formula C7H5BrFNO2 . It is a white to off-white to yellow powder or crystals .

Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-3-fluoropicolinate” is defined by its IUPAC name: methyl 6-bromo-3-fluoro-2-pyridinecarboxylate . The InChI code for this compound is 1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 6-bromo-3-fluoropicolinate” are not available, it’s known that bromo and fluoro groups in a molecule can act as reactive sites in various chemical reactions .Physical And Chemical Properties Analysis

“Methyl 6-bromo-3-fluoropicolinate” has a molecular weight of 234.02 . It is stable under normal conditions . The compound is a white to off-white to yellow solid at room temperature .科学研究应用

Organic Synthesis

Methyl 6-bromo-3-fluoropicolinate: is a valuable building block in organic synthesis. Its molecular structure, containing both bromo and fluoro substituents, makes it a versatile reagent for constructing complex molecules. It can undergo various cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds, which are fundamental in creating pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of bioactive molecules. Its ability to act as a CYP1A2 inhibitor makes it a potential candidate for drug development, particularly in the treatment of diseases where cytochrome P450 enzymes are implicated .

Material Science

The bromo and fluoro groups in Methyl 6-bromo-3-fluoropicolinate can be used to modify the surface properties of materials. This modification can enhance the material’s interaction with other substances, which is crucial in developing advanced materials for coatings, sensors, and electronic devices .

Agrochemical Research

This compound’s structural features enable the design of novel agrochemicals. Its halogenated pyridine ring can be incorporated into pesticides and herbicides, providing enhanced stability and activity against a broad spectrum of agricultural pests .

Fluorine Chemistry

Fluorine chemistry is an area of intense research due to the unique properties of fluorinated compoundsMethyl 6-bromo-3-fluoropicolinate can be used to introduce fluorine into other molecules, which can drastically alter their chemical and physical properties, such as increased lipophilicity or metabolic stability .

Photovoltaic Materials

The bromo and fluoro groups can act as electron-withdrawing groups, which are essential in the development of photovoltaic materials. Compounds like Methyl 6-bromo-3-fluoropicolinate can be used to synthesize organic semiconductors that have applications in solar cells .

Chemical Education

As a compound with a relatively simple structure yet diverse reactivity, Methyl 6-bromo-3-fluoropicolinate is an excellent subject for chemical education. It can be used to demonstrate various organic reactions and principles, such as nucleophilic substitution and electrophilic aromatic substitution .

Environmental Chemistry

The study of halogenated compounds like Methyl 6-bromo-3-fluoropicolinate is important in environmental chemistry. Researchers can investigate the environmental fate of such compounds, their potential bioaccumulation, and their effects on ecosystems .

安全和危害

作用机制

Mode of Action

It is known that fluorine substitution can dramatically influence the chemical outcome of fluoroalkylations . This could suggest that the fluorine atom in the compound might play a crucial role in its interaction with its targets.

Pharmacokinetics

It has high gastrointestinal absorption and is BBB permeant . . These properties suggest that the compound might have good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

属性

IUPAC Name |

methyl 6-bromo-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFERTYLJNAEEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-bromo-3-fluoropicolinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1391434.png)

![(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride](/img/structure/B1391437.png)